

Spectroscopic Data for (E)-3-Heptenal: A Technical Guide

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Compound of Interest

Compound Name: 3-Heptenal

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This technical guide provides a detailed overview of the expected spectroscopic data for (E)-3-Heptenal, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to a lack of publicly available experimental spectra for this specific compound, this guide presents predicted data based on established principles for α,β -unsaturated aldehydes. It also outlines the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for (E)-3-Heptenal. These predictions are derived from typical values for similar chemical structures and functional groups.

Table 1: Predicted ^1H NMR Data for (E)-3-Heptenal

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5	d	1H	H-1 (Aldehyde)
~6.8	dt	1H	H-3
~6.1	dt	1H	H-4
~2.4	q	2H	H-2
~2.1	q	2H	H-5
~1.4	sextet	2H	H-6
~0.9	t	3H	H-7

Note: Coupling constants (J) are predicted to be approximately 7-8 Hz for triplet (t) and quartet (q) splittings, and around 15 Hz for the trans coupling between H-3 and H-4. The doublet (d) of the aldehyde proton will have a smaller coupling constant.

Table 2: Predicted ^{13}C NMR Data for (E)-3-Heptenal

Solvent: CDCl_3 , Broadband Proton Decoupled

Chemical Shift (δ , ppm)	Carbon Assignment
~193	C-1 (Carbonyl)
~158	C-3
~131	C-4
~45	C-2
~34	C-5
~22	C-6
~14	C-7

Table 3: Predicted Key IR Absorption Bands for (E)-3-Heptenal

Wavenumber (cm ⁻¹)	Intensity	Vibration
~2820 and ~2720	Medium	C-H Stretch (Aldehyde)
~1685	Strong	C=O Stretch (α,β -unsaturated) [1] [2] [3]
~1640	Medium	C=C Stretch
~970	Strong	C-H Bend (trans Olefin)

Table 4: Predicted Major Fragments in Mass Spectrometry (Electron Ionization)

m/z	Proposed Fragment
112	[M] ⁺ (Molecular Ion)
83	[M - CHO] ⁺
69	[M - C ₃ H ₇] ⁺
55	[C ₄ H ₇] ⁺
41	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of the analyte (e.g., (E)-3-Heptenal) is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

- **Instrumentation:** The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer.
- **^1H NMR Acquisition:** The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative results, a longer relaxation delay is necessary.
- **^{13}C NMR Acquisition:** The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal-to-noise. A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phasing, baseline correction, and referencing to the internal standard are then performed.

Infrared (IR) Spectroscopy

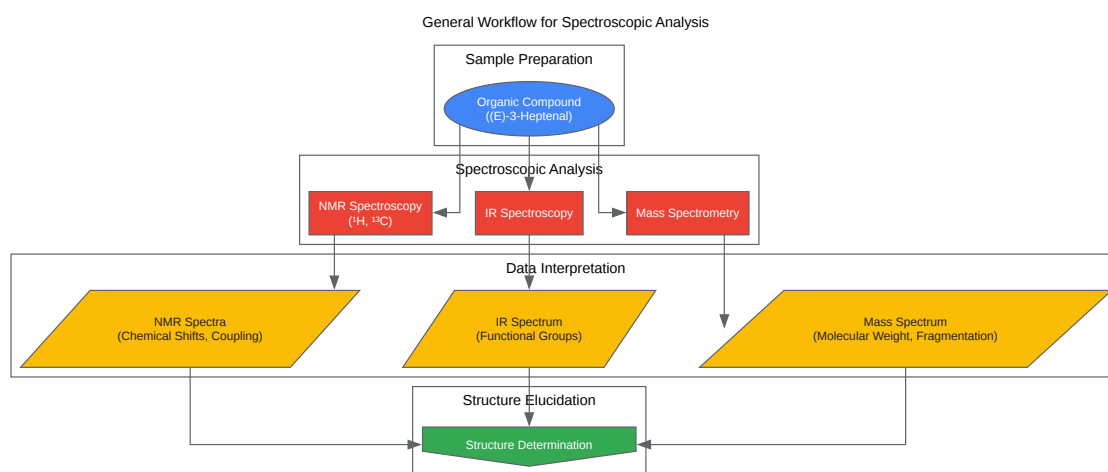
- **Sample Preparation (Neat Liquid):** For a liquid sample like (E)-**3-Heptenal**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.^{[4][5]}
- **Instrumentation:** The salt plates are mounted in a sample holder and placed in the beam path of an FT-IR spectrometer.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm^{-1} .^[6]
- **Data Analysis:** The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile compound like (E)-**3-Heptenal**, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct injection.
- **Ionization (Electron Ionization - EI):** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).^[7]^[8] This causes the molecules to ionize and fragment.^[9]
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Data Analysis:** The output is a mass spectrum, which is a plot of relative ion abundance versus m/z . The fragmentation pattern provides a molecular fingerprint and can be used to deduce the structure of the molecule.^[10]^[11]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic identification of an organic compound.



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Caption: A flowchart illustrating the general process of sample analysis through various spectroscopic techniques to determine the chemical structure.

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